Cas no 54022-49-0 (N-Formyl Leurosine)
N-Formyl Leurosine Chemical and Physical Properties
Names and Identifiers
-
- Vincaleukoblastine,4'-deoxy-3',4'-epoxy-22-oxo-, (3'a,4'a)-
- N-Formyl Leurosine (Vincristine Impurity G)
- Formyl-leurosine
- N-Formyl Leurosine
- (3'a,4'a)-4'-Deoxy-3',4'-epoxy-22-oxovincaleukoblastine
- 22-Oxo-O~3'~,3'-cyclovincaleukoblastine
- methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
- NS00121642
- Formylleurosine
- 22-Oxoleurosine
- 54022-49-0
- Vincaleukoblastine,4'-epoxy-22-oxo-, (3'.alpha.,4'.alpha.)-
- NSC269419
- AKOS030242406
- f-Leu
- DTXSID60968854
- GLDSBTCHEGZWCV-HLTPFJCJSA-N
- SCHEMBL2034392
- formyl leurosine
- F-Leurosine
- methyl (13S,15R,16R,18S)-13-((1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo(10.6.1.01,9.02,7.016,19)nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo(13.4.1.04,12.05,10.016,18)icosa-4(12),5,7,9-tetraene-13-carboxylate
- Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-22-oxo-, (3'alpha,4'alpha)-
-
- Inchi: 1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1
- InChI Key: GLDSBTCHEGZWCV-HLTPFJCJSA-N
- SMILES: O(C(C)=O)[C@H]1[C@](C(=O)OC)([C@H]2[C@@]3(C4C=C(C(=CC=4N2C=O)OC)[C@]2(C(=O)OC)C4=C(C5C=CC=CC=5N4)CCN4C[C@@H](C2)[C@@H]2[C@](CC)(C4)O2)CCN2CC=C[C@]1(CC)[C@H]23)O
Computed Properties
- Exact Mass: 822.38400
- Monoisotopic Mass: 822.384
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 60
- Rotatable Bond Count: 10
- Complexity: 1800
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 164A^2
Experimental Properties
- Density: 1.42
- Melting Point: 200-210°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.684
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 163.47000
- LogP: 4.11060
N-Formyl Leurosine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, -20?°C Freezer, Under Inert Atmosphere
N-Formyl Leurosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F700650-0.5mg |
N-Formyl Leurosine |
54022-49-0 | 0.5mg |
$ 145.00 | 2022-06-04 | ||
| TRC | F700650-1mg |
N-Formyl Leurosine |
54022-49-0 | 1mg |
$ 310.00 | 2023-09-07 | ||
| TRC | F700650-2mg |
N-Formyl Leurosine |
54022-49-0 | 2mg |
$603.00 | 2023-05-18 | ||
| TRC | F700650-5mg |
N-Formyl Leurosine |
54022-49-0 | 5mg |
$ 1303.00 | 2023-09-07 | ||
| TRC | F700650-.5mg |
N-Formyl Leurosine |
54022-49-0 | 5mg |
$167.00 | 2023-05-18 | ||
| Biosynth | IF23552-1 mg |
N-Formyl leurosine |
54022-49-0 | 1mg |
$646.80 | 2023-01-04 | ||
| Biosynth | IF23552-2 mg |
N-Formyl leurosine |
54022-49-0 | 2mg |
$1,039.50 | 2023-01-04 | ||
| Biosynth | IF23552-5 mg |
N-Formyl leurosine |
54022-49-0 | 5mg |
$2,021.25 | 2023-01-04 | ||
| Biosynth | IF23552-10 mg |
N-Formyl leurosine |
54022-49-0 | 10mg |
$2,887.50 | 2023-01-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212210-500 µg |
N-Formyl Leurosine (Vincristine Impurity G), |
54022-49-0 | 500µg |
¥2,858.00 | 2023-07-11 |
N-Formyl Leurosine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on N-Formyl Leurosine
N-Formyl Leurosine (CAS No. 54022-49-0): An Overview of Its Properties, Applications, and Recent Research
N-Formyl Leurosine (CAS No. 54022-49-0) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct chemical structure and properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-Formyl Leurosine is defined by its molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol. The presence of the formyl group (CHO) and the leurosine backbone imparts specific reactivity and biological activity to this compound. The formyl group is known for its electrophilic nature, which can participate in various chemical reactions, making N-Formyl Leurosine a versatile building block in synthetic chemistry.
In recent years, the study of N-Formyl Leurosine has expanded beyond its basic chemical properties to explore its biological and pharmacological activities. One of the key areas of interest is its potential as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has shown that N-Formyl Leurosine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant strains.
Another important application of N-Formyl Leurosine is in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent study published in Cancer Research highlighted the ability of N-Formyl Leurosine to selectively target cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.
The mechanism of action of N-Formyl Leurosine is multifaceted. It has been shown to interact with specific proteins involved in cell signaling pathways, such as kinases and transcription factors. This interaction can modulate various cellular processes, including proliferation, migration, and survival. Understanding these mechanisms is crucial for optimizing the therapeutic potential of N-Formyl Leurosine.
In addition to its direct biological effects, N-Formyl Leurosine has also been explored as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The formyl group in N-Formyl Leurosine can be cleaved by specific enzymes, releasing an active metabolite with enhanced therapeutic properties. This approach can improve drug delivery and reduce side effects.
The synthesis of N-Formyl Leurosine involves several steps, including the protection and deprotection of functional groups to ensure selective modification. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. These improvements have facilitated its use in both academic research and industrial applications.
Clinical trials are currently underway to evaluate the safety and efficacy of N-Formyl Leurosine-based therapies. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations and potential commercialization.
In conclusion, N-Formyl Leurosine (CAS No. 54022-49-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its significance in advancing medical science.
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